
N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound . For instance, the synthesis of nitrogen-rich energetic compounds and their characterization is detailed, which could be relevant to the synthesis of other nitrogen-containing heterocycles like oxazoles . Similarly, the synthesis of compounds with carboxamide groups is also explored .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors. For example, the synthesis of a nitrogen-rich compound using diaminomaleodinitrile as a starting material in a three-step synthesis is described . Another compound was synthesized by condensation of an isocyanato precursor with an aminated heterocycle . These methods suggest that the synthesis of "this compound" could potentially involve similar strategies, such as starting with a suitable oxazole precursor and introducing the adamantane and carboxamide functionalities through subsequent reactions.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . For the compound , similar analytical techniques would likely be employed to confirm its structure. The presence of an oxazole ring, an adamantane moiety, and a carboxamide group would be key structural features to verify.
Chemical Reactions Analysis
The papers describe various chemical reactions, including the formation of triazoles and pyrimidines , which are examples of heterocyclic compounds. These reactions often involve cyclization and condensation steps. The compound "this compound" may also undergo similar types of chemical reactions, particularly in the formation of the oxazole ring or in modifications to the adamantane or carboxamide groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds, such as thermal stability, density, and enthalpy of formation, can be calculated or measured using various techniques . For example, differential scanning calorimetry (DSC) can be used to assess thermal stability . The physical and chemical properties of "this compound" would likely be influenced by the presence of the oxazole ring and the bulky adamantane group, which could affect its stability and reactivity.
Aplicaciones Científicas De Investigación
Synthesis Techniques
N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide is part of a broader class of compounds with applications in various fields of chemical synthesis and pharmacology. Research focuses on efficient synthesis methods and the exploration of its derivatives for different applications. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles involves intramolecular copper-catalyzed cyclization, which has been used to introduce ester, N-substituted carboxamide, or acyl functionalities at the 4-position of product oxazoles (S. Vijay Kumar et al., 2012). This method highlights the versatility of oxazole derivatives in synthesizing naturally occurring compounds and designing novel structures.
Antimicrobial Activity
Oxazole derivatives exhibit promising antimicrobial properties. Studies have focused on synthesizing oxazole-containing compounds to evaluate their efficacy against various bacterial and fungal strains. For instance, N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities, showcasing the potential of oxazole derivatives in developing new antimicrobial agents (N. Desai et al., 2011).
Inhibitory Activities
The search for new inhibitory compounds is a constant endeavor in medicinal chemistry. Oxazole derivatives have been explored for their inhibitory activity on blood platelet aggregation, demonstrating comparable or superior activity to known inhibitors like aspirin. Such studies pave the way for new therapeutic agents in treating diseases related to blood clotting and cardiovascular conditions (Y. Ozaki et al., 1983).
Mecanismo De Acción
Target of Action
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities . For instance, some oxazole derivatives have been found to exhibit selectivity for phosphodiesterase 4 over phosphodiesterase 10 and phosphodiesterase 11 .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Oxazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-7-18(23-25-14)22-19(24)21-11-15-8-16(12-21)10-20(9-15,13-21)17-5-3-2-4-6-17/h2-7,15-16H,8-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWGUUGBNTWNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

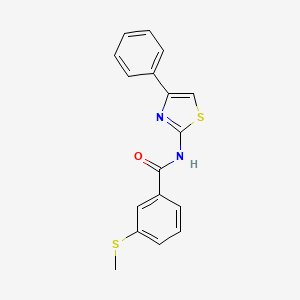
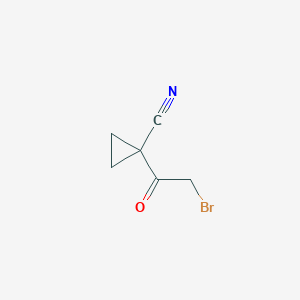
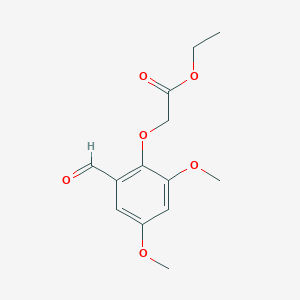
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)
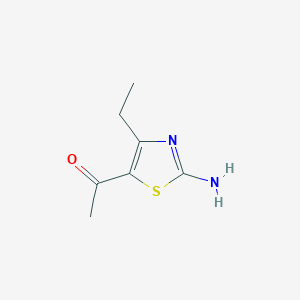
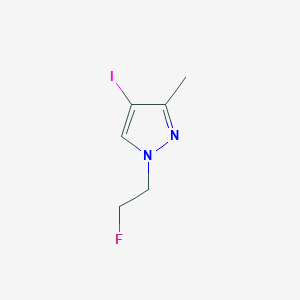
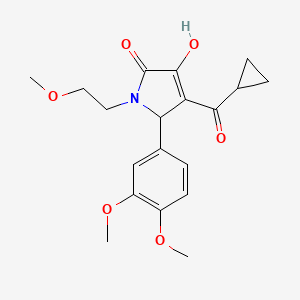
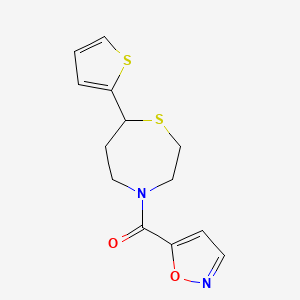
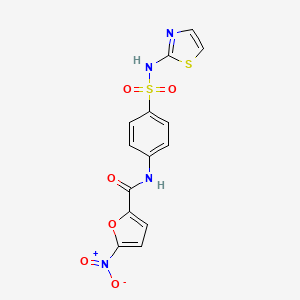
![N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540739.png)
![3-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2540742.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)